3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid is a chemical compound with the molecular formula C5H10N2O4 It is known for its unique structure, which includes a hydroxyl group, a nitroso group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid typically involves the reaction of 3-hydroxybutanoic acid with nitrosating agents. One common method is the reaction of 3-hydroxybutanoic acid with nitrosomethylamine under controlled conditions to introduce the nitroso group . The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The hydroxyl and nitroso groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the hydroxyl or nitroso groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-[methyl(nitroso)amino]butanoic acid.
Reduction: Formation of 3-hydroxy-4-[methylamino]butanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxybutanoic acid: Lacks the nitroso group, making it less reactive in certain chemical reactions.
4-Hydroxybutanoic acid: Similar structure but without the nitroso group, leading to different reactivity and applications.
N-Nitrosomethylaminobutyric acid: Contains a similar nitroso group but differs in the position of functional groups.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
CAS No. |
77382-78-6 |
---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
3-hydroxy-4-[methyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C5H10N2O4/c1-7(6-11)3-4(8)2-5(9)10/h4,8H,2-3H2,1H3,(H,9,10) |
InChI Key |
OVEUIHYTMXOBAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(CC(=O)O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.